Didysprosium trioxalate

描述

Overview of Lanthanide Oxalates in Inorganic Chemistry

Lanthanide oxalates are a significant class of compounds in inorganic chemistry, primarily due to their low solubility, which facilitates the separation and purification of lanthanide elements. acs.orgnih.gov These compounds are crucial in various technological applications, including the production of high-purity oxides, catalysts, and advanced materials with specific magnetic and optical properties. acs.orgnih.gov The oxalate (B1200264) ligand (C₂O₄²⁻) is versatile in its coordination capabilities, leading to a wide array of structural diversities among lanthanide oxalates. diva-portal.orgiucr.org The study of these compounds provides valuable insights into the coordination chemistry of f-block elements and their potential for creating novel functional materials. acs.orgnih.gov

The general insolubility of lanthanide oxalates in water and acidic solutions makes them ideal for gravimetric analysis and for the separation of lanthanides from other elements. researchgate.net This property is also exploited in industrial processes for the recovery and recycling of rare earth elements. acs.orgnih.gov Furthermore, the thermal decomposition of lanthanide oxalates is a well-established method for producing the corresponding lanthanide oxides, which are essential materials in ceramics, electronics, and catalysis. wikipedia.orgresearchgate.net

Historical Context and Early Investigations of Didysprosium Trioxalate

Dysprosium, the element at the core of this compound, was first identified in 1886 by the French chemist Paul Émile Lecoq de Boisbaudran. vedantu.comchemistrycool.comwikipedia.org He discovered it by analyzing a sample of holmium oxide and named it from the Greek word "dysprositos," meaning "hard to get at," which reflected the difficulty he faced in isolating the element. chemistrycool.comwikipedia.orglandsurvival.com For many decades after its discovery, dysprosium and its compounds remained largely a scientific curiosity due to the challenges in separating it from other rare earth elements. landsurvival.compomona.edu

The development of ion-exchange chromatography in the 1950s by Frank Spedding and his team at Iowa State University was a pivotal moment that enabled the production of pure samples of dysprosium and other lanthanides. vedantu.compomona.edu This breakthrough paved the way for more detailed investigations into the properties and potential applications of dysprosium compounds, including this compound. Early studies on this compound likely focused on its precipitation behavior as a means of separating and quantifying dysprosium. The pale yellow or green hues of many dysprosium salts are a result of electronic transitions within the element's partially filled 4f orbitals. vedantu.com

Contemporary Research Landscape and Scholarly Significance of Oxalate Coordination Compounds

In recent years, the field of oxalate coordination compounds has experienced a resurgence of interest, driven by the quest for new functional materials. acs.orgnih.govdiva-portal.orgiucr.org Researchers are exploring the use of oxalate ligands to construct metal-organic frameworks (MOFs) and coordination polymers with unique magnetic, optical, and porous properties. diva-portal.orgiucr.orgwikipedia.orgresearchgate.net The ability of the oxalate ligand to mediate magnetic interactions between metal centers has made it a key component in the design of molecular magnets. diva-portal.orgiucr.orgresearchgate.net

The structural diversity of oxalate-based coordination compounds is vast, owing to the various coordination modes the oxalate ligand can adopt. diva-portal.orgiucr.org This versatility allows for the synthesis of a wide range of architectures, from simple discrete molecules to complex multidimensional networks. diva-portal.orgiucr.orgresearchgate.net The scholarly significance of this research area lies in its potential to deliver materials with tailored properties for applications in areas such as data storage, quantum computing, and catalysis. wikipedia.orgresearchgate.net

Research Objectives and Scope of Academic Inquiry for this compound

Contemporary research on this compound is multifaceted, with several key objectives guiding academic inquiry. A primary focus is the synthesis and characterization of novel this compound-based materials, including nanocrystals and metal-organic frameworks (MOFs). wikipedia.org The investigation of their crystal structures provides fundamental insights into their physical and chemical properties. wikipedia.orgrsc.orgresearchgate.net

Another significant area of research is the exploration of the luminescent and magnetic properties of this compound. wikipedia.org For instance, nanocrystals of dysprosium oxalate have been shown to emit light in the blue, yellow, and red regions of the spectrum, making them promising candidates for use in white light-emitting diodes (WLEDs). wikipedia.org Furthermore, dysprosium-based MOFs are being studied for their potential as single-molecule magnets (SMMs), which have applications in high-density information storage and quantum computing. wikipedia.org The thermal decomposition of this compound to form dysprosium oxide is also an area of ongoing study, with relevance to the production of advanced ceramic materials. wikipedia.orgresearchgate.netrsc.org

Data on this compound

| Property | Value |

| Chemical Formula | Dy₂(C₂O₄)₃ |

| Molar Mass | 589.06 g/mol |

| Appearance | White powder |

| CAS Number (anhydrous) | 867-62-9 |

| CAS Number (decahydrate) | 24670-07-3 |

This table contains data for the anhydrous form unless otherwise specified. wikipedia.org

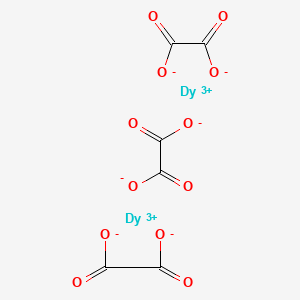

Structure

3D Structure of Parent

属性

IUPAC Name |

dysprosium(3+);oxalate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H2O4.2Dy/c3*3-1(4)2(5)6;;/h3*(H,3,4)(H,5,6);;/q;;;2*+3/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KACTUDRDWYCYMT-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Dy+3].[Dy+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6Dy2O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801007033 | |

| Record name | Dysprosium ethanedioate (2/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801007033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

589.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

867-62-9 | |

| Record name | Dysprosium, [μ-[ethanedioato(2-)-κO1,κO2′:κO1′,κO2]]bis[ethanedioato(2-)-κO1,κO2]di- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=867-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dysprosium, (mu-(ethanedioato(2-)-kappaO1,kappaO2':kappaO1',kappaO2))bis(ethanedioato(2-)-kappaO1,kappaO2)di- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000867629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dysprosium, [.mu.-[ethanedioato(2-)-.kappa.O1,.kappa.O2':.kappa.O1',.kappa.O2]]bis[ethanedioato(2-)-.kappa.O1,.kappa.O2]di- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dysprosium ethanedioate (2/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801007033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Didysprosium trioxalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.604 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Routes and Methodological Advancements for Didysprosium Trioxalate

Precipitation Techniques and Crystallization Control for Dysprosium(III) Oxalate (B1200264) Hydrates

Precipitation is a foundational and widely employed method for the synthesis of didysprosium trioxalate. This technique involves the reaction of a soluble dysprosium(III) salt, typically dysprosium(III) nitrate, with an oxalate source, such as oxalic acid or an alkali metal oxalate, in an aqueous solution. smolecule.com The high insolubility of this compound in water drives the formation of a solid precipitate. samaterials.comamericanelements.com

The morphology and purity of the resulting dysprosium(III) oxalate hydrate (B1144303) are significantly influenced by several key reaction parameters. These include the concentration of reactants, pH of the solution, reaction temperature, and the rate of mixing. For instance, homogeneous precipitation, achieved by the slow, controlled generation of oxalate ions in the solution, can lead to the formation of larger, well-defined crystals. wikipedia.org One such method involves the acid-catalyzed hydrolysis of oxamic acid at elevated temperatures (around 85°C), which slowly releases oxalic acid, promoting the growth of larger crystals. wikipedia.orgacs.org

The pH of the reaction medium is another critical factor. A slightly acidic environment (around pH 6) is often optimal as it prevents the precipitation of dysprosium hydroxide (B78521) while facilitating the coordination of oxalate ions with dysprosium(III) ions. smolecule.com The temperature also plays a vital role in balancing the rates of nucleation and crystal growth. smolecule.com

Table 1: Influence of Reaction Parameters on this compound Synthesis

| Parameter | Effect on Morphology | Effect on Purity |

| Reactant Concentration | Higher concentrations may lead to smaller, more aggregated particles due to rapid nucleation. | Can affect the incorporation of impurities. |

| pH | A slightly acidic pH (e.g., ~6) promotes the formation of well-defined crystals by preventing hydroxide precipitation. smolecule.com | Helps in avoiding the co-precipitation of dysprosium hydroxide. smolecule.com |

| Temperature | Influences the balance between nucleation and crystal growth rates. smolecule.com Elevated temperatures (e.g., 85°C) can favor larger crystal formation. wikipedia.orgacs.org | Can affect the kinetics of impurity incorporation. |

| Mixing Speed | Affects the homogeneity of the reaction mixture and can influence particle size distribution. | Ensures uniform reaction conditions, which can lead to higher purity. |

| Precipitating Agent | The choice of precipitating agent (e.g., oxalic acid vs. sodium oxalate) can impact the final product's characteristics. | The purity of the precipitating agent is crucial for the purity of the final product. |

This compound typically crystallizes with water molecules, forming hydrates. The most commonly encountered form is the decahydrate (B1171855), Dy₂(C₂O₄)₃·10H₂O. americanelements.comwikipedia.org However, other hydration states, such as the hexahydrate, have also been reported. acs.org The degree of hydration can be influenced by the synthesis conditions and has implications for the material's properties and subsequent processing.

Thermogravimetric analysis has shown that dysprosium oxalate can exist as an octahydrate on average. acs.org The anhydrous form of this compound is reported to be amorphous and unstable. wikipedia.org The controlled synthesis of specific hydrate forms is an area of ongoing research, as the water content can affect the thermal decomposition behavior of the oxalate, which is a critical step in the production of dysprosium oxide. smolecule.com

Hydrothermal and Solvothermal Synthesis Approaches for Controlled Crystallization

Hydrothermal and solvothermal methods offer enhanced control over the crystallization process of this compound. These techniques involve carrying out the synthesis in a closed system, such as a Teflon-lined stainless steel container, at elevated temperatures and pressures. smolecule.compsu.edu

Hydrothermal synthesis, which uses water as the solvent, has been successfully employed to produce dysprosium oxalate with well-defined crystal structures. smolecule.comwikipedia.org For example, a two-dimensional dysprosium oxalate metal-organic framework (MOF) has been synthesized via a hydrothermal reaction between sodium oxalate and dysprosium(III) perchlorate (B79767) hexahydrate. wikipedia.org Solvothermal synthesis is a similar technique but utilizes non-aqueous solvents. smolecule.com For instance, a microwave-assisted solvothermal process using a mixture of ethylene (B1197577) glycol and water has been used to create sheet-like (Y,Gd)-oxalate precursors, which can then be thermally decomposed. researchgate.net These methods allow for the production of materials with specific morphologies and crystallinities by carefully controlling parameters like temperature, reaction time, and solvent composition. smolecule.comresearchgate.net

Advanced Synthetic Strategies for Nanoscale this compound Materials

The synthesis of nanoscale this compound has garnered significant interest due to the unique properties that emerge at the nanoscale. These nanomaterials are promising for applications in areas such as advanced phosphors for white light-emitting diodes (WLEDs). wikipedia.org

Microwave-assisted co-precipitation is one such advanced strategy. wikipedia.org This method utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture, leading to the formation of nanocrystals. Dysprosium oxalate nanocrystals prepared via this route have been shown to exhibit photoluminescence, emitting blue, yellow, and red light under UV excitation, making them suitable for WLED applications. wikipedia.org

Another approach is the sol-gel method, which has been used to synthesize dysprosium chromite nanoparticles using oxalic acid as a chelating agent. psu.edu This process involves the formation of a sol, which is then dried to a gel and subsequently calcined to produce the desired nanoparticles. psu.edu Solution combustion synthesis (SCS) is another emerging technique for the preparation of nanoscale materials, involving a self-sustaining exothermic reaction in a solution containing metal precursors and a fuel. acs.org

Purification and Isolation Methodologies for High-Purity this compound Compounds

The production of high-purity this compound is essential for many of its applications, particularly in electronics and as scientific standards. samaterials.comamericanelements.com After synthesis, the precipitate is typically isolated by filtration and then washed to remove any unreacted reagents and soluble byproducts. smolecule.comsolvomet.eu Washing is often performed sequentially with deionized water and then a volatile organic solvent like ethanol (B145695) to facilitate drying. solvomet.eu

For applications requiring ultra-high purity, further purification steps may be necessary. Recrystallization, where the crude product is dissolved in a suitable solvent and then reprecipitated under controlled conditions, can be employed to enhance purity. However, the very low solubility of this compound in common solvents can make this challenging.

In the context of recycling rare earth elements from sources like NdFeB magnets, oxalic acid precipitation is a key step for selective recovery and purification. solvomet.eu After leaching the metals into an acidic solution, the addition of oxalic acid precipitates the rare earth elements, including dysprosium, as their respective oxalates, leaving other metal impurities in the solution. osti.gov The resulting rare earth oxalate precipitate can then be calcined to produce a high-purity rare earth oxide mixture. solvomet.euosti.gov

Structural Elucidation and Advanced Crystallographic Characterization of Didysprosium Trioxalate

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) stands as a primary and powerful non-destructive technique for the precise determination of the atomic structure of crystalline materials. uol.decarleton.edu This method provides detailed information regarding the internal lattice, including unit cell dimensions, bond lengths, and bond angles. carleton.eduuhu-ciqso.es The process involves exposing a single crystal to a focused beam of X-rays and analyzing the resulting diffraction pattern. uol.decarleton.edu

Recent studies have successfully resolved the crystal structure of dysprosium oxalate (B1200264). Didysprosium trioxalate, along with other heavy lanthanide oxalates, crystallizes in a monoclinic system. acs.org The space group has been identified as P2₁/c (No. 14). acs.org This crystal structure is isomorphous with that of other heavy lanthanides from lanthanum to holmium. acs.org

A notable characteristic of lanthanide oxalates is the presence of hydrated forms. For the lighter lanthanides, decahydrates are common, while the heavier lanthanides tend to form hexahydrates. acs.org Dysprosium is situated at a transitional point between these two series, and its crystallization can result in structures with varying water content. acs.org The structure of dysprosium oxalate features a layered honeycomb arrangement with cavities that accommodate water molecules. acs.org

Table 1: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

Note: Specific unit cell parameters (a, b, c, β) require access to the deposited crystallographic information file.

Within the crystal structure of this compound, each dysprosium(III) ion is nine-coordinated. acs.org The coordination geometry is best described as a distorted tricapped trigonal prism. acs.org The coordination sphere of the Dy³⁺ ion is composed of nine oxygen atoms. Six of these oxygen atoms are provided by three bidentate oxalate groups, and the remaining three are from coordinating water molecules. acs.org The interatomic distances between the dysprosium ion and the nine oxygen atoms are nearly equal. acs.org The oxalate ligands act as bridges, connecting the dysprosium centers to form a two-dimensional coordination polymer with a honeycomb-like structure. acs.org

The hydrated forms of this compound contain both coordinated water molecules, directly bonded to the dysprosium ion, and lattice water molecules, which reside within the cavities of the honeycomb structure. acs.org These layered coordination polymers are held together by hydrogen bonds. acs.org However, the precise localization of all water molecules through X-ray diffraction can be challenging due to significant free motion of the water molecules within the structural cavities, often leading to disordered positions in the refined structure. acs.org

Powder X-ray Diffraction for Phase Identification and Crystalline Purity Assessment

For this compound, PXRD would be employed to confirm that the synthesized material corresponds to the correct crystalline phase, as determined by single-crystal XRD. The experimental powder pattern is compared to a reference pattern calculated from the known crystal structure. The presence of unexpected peaks would indicate the existence of impurities or different crystalline phases. The technique is also sensitive enough to detect changes in the crystal structure, such as those that might occur upon dehydration or decomposition. researchgate.net

Electron Diffraction and Transmission Electron Microscopy (TEM) for Nanocrystalline Studies

When this compound is prepared in nanocrystalline form, transmission electron microscopy (TEM) and electron diffraction become invaluable characterization tools. globalsino.com TEM can provide high-resolution images of the nanoparticles, revealing their size, shape, and morphology. researchgate.net

Selected area electron diffraction (SAED), a technique performed within a TEM, directs the electron beam onto a small area of the sample, generating a diffraction pattern from the nanocrystals. researchgate.net This pattern provides information about the crystal structure and orientation of the nanoparticles. globalsino.comlu.se For an ensemble of randomly oriented nanocrystals, the SAED pattern will consist of concentric rings, with the d-spacings corresponding to the lattice planes of the this compound structure. For individual or highly oriented nanocrystals, a spot pattern is observed, which can be indexed to determine the crystal structure and orientation. researchgate.net These techniques are essential for understanding the crystallography of materials at the nanoscale. globalsino.com

Crystallographic Databases and Comparative Structural Analysis (e.g., Cambridge Structural Database - CCDC)

The structural data obtained from single-crystal X-ray diffraction experiments are typically deposited in crystallographic databases to make them accessible to the scientific community. The Cambridge Structural Database (CCDC) is a primary repository for the crystal structures of small organic and metal-organic compounds.

Spectroscopic Probing of Didysprosium Trioxalate S Molecular Structure and Electronic Transitions

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy is a powerful, non-destructive method for examining the structural characteristics of didysprosium trioxalate. By probing the vibrational modes of the constituent atoms and functional groups, both IR and Raman spectroscopy offer a window into the coordination chemistry and solid-state structure of the compound.

The vibrational spectra of this compound are dominated by the characteristic modes of the oxalate (B1200264) (C₂O₄²⁻) ligand. The coordination of the oxalate ion to the dysprosium centers leads to distinct spectral features. In metal oxalates, the oxalate ligand typically acts as a bidentate or bridging ligand, forming stable chelate rings.

Key vibrational bands associated with the coordinated oxalate ligand are consistently observed. The most intense bands in the IR spectrum are the antisymmetric and symmetric stretching vibrations of the C-O bonds. The antisymmetric stretch (νₐₛ(C-O)) typically appears as a strong, broad absorption in the region of 1600-1650 cm⁻¹. scielo.brmdpi.com The symmetric stretching vibration (νₛ(C-O)) is observed at lower wavenumbers, generally between 1300 and 1365 cm⁻¹. mdpi.com

Raman spectroscopy provides complementary information. Three distinct bands are typically characteristic of lanthanide oxalates in Raman spectra: a band corresponding to the symmetric stretching of the C-O bonds (ν(C-O)) at approximately 1480 cm⁻¹, a C-C single bond stretch (ν(C-C)) near 920 cm⁻¹, and a bending mode of the O-C-O bond (δ(O-C-O)) around 500 cm⁻¹. researchgate.net

The coordination of dysprosium to the oxygen atoms of the oxalate ligand gives rise to Dysprosium-Oxygen (Dy-O) vibrational modes. These modes are typically found at lower frequencies, below 600 cm⁻¹. The O-C-O bending mode observed around 500 cm⁻¹ is considered to have a significant contribution from the metal-oxygen stretching motion. researchgate.net More direct Dy-O stretching vibrations can be inferred from studies on dysprosium monoxide, where the fundamental vibrational frequency is found at approximately 842-848 cm⁻¹, providing a reference for the inherent strength of the Dy-O bond. mpg.dersc.orgresearchgate.net In the more complex trioxalate structure, these Dy-O modes are expected at lower wavenumbers, often in the 400-500 cm⁻¹ range. mdpi.com

Table 1: Characteristic Vibrational Modes of Coordinated Oxalate in this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique | Description |

|---|---|---|---|

| Antisymmetric C-O Stretch (νₐₛ(C-O)) | 1600 - 1650 | IR | Strong, broad absorption from the stretching of C-O bonds. |

| Symmetric C-O Stretch (νₛ(C-O)) | 1300 - 1365 | IR | Strong absorption from the in-phase stretching of C-O bonds. |

| Symmetric C-O Stretch (ν(C-O)) | ~1480 | Raman | Strong, sharp band characteristic of the oxalate ligand. |

| C-C Stretch (ν(C-C)) | ~920 | Raman | Stretching of the central carbon-carbon bond. |

| O-C-O Bend / Dy-O Stretch (δ(O-C-O)) | ~500 | IR / Raman | Bending motion of the carboxylate group, mixed with Dy-O stretching. |

| Dy-O Stretch (ν(Dy-O)) | 400 - 500 | IR / Raman | Direct vibration of the bond between dysprosium and oxygen atoms. mdpi.com |

This compound commonly exists as a hydrated salt, such as this compound decahydrate (B1171855) (Dy₂(C₂O₄)₃·10H₂O). acs.orgamericanelements.com Infrared spectroscopy is particularly effective for identifying the presence and nature of these water molecules.

The vibrational modes of water of crystallization are readily identifiable. A broad and intense absorption band is typically observed in the high-frequency region of the IR spectrum, from approximately 3000 to 3600 cm⁻¹. mdpi.commdpi.com This band is attributed to the symmetric and antisymmetric O-H stretching vibrations (ν(O-H)) of the water molecules. Its broadness is a direct consequence of the various hydrogen bonding interactions within the crystal lattice.

Additionally, the H-O-H bending or scissoring mode (δ(H₂O)) of the water molecules gives rise to a distinct absorption band around 1600-1650 cm⁻¹. scielo.br This band often overlaps with the strong antisymmetric C-O stretching vibration of the oxalate ligand, sometimes appearing as a shoulder on the main oxalate peak. The presence and characteristics of these bands confirm the hydrated nature of the compound, and their disappearance upon heating can be used to monitor the dehydration process. mdpi.com

The vibrational spectra of this compound in the solid state are influenced by its crystal structure and intermolecular forces. Factors such as crystallographic symmetry, the presence of different crystalline polymorphs, and hydrogen bonding can lead to shifts in band positions, splitting of degenerate modes, and changes in band widths. scielo.brmdpi.com

Hydrogen bonding, primarily involving the water molecules of hydration and the oxygen atoms of the oxalate ligands, is a dominant intermolecular interaction. This interaction is the main reason for the significant broadening of the O-H stretching bands observed in the IR spectrum. surrey.ac.uk The strength and geometry of these hydrogen bonds can influence the exact frequency of the O-H vibrations.

Furthermore, the local symmetry of the oxalate ligand within the crystal lattice can affect the vibrational selection rules. A reduction in symmetry from that of the free ion can cause vibrational modes that are normally IR-inactive to become active, or degenerate modes to split into multiple distinct bands. surrey.ac.uk These subtle spectral features provide valuable information about the arrangement of molecules and ions within the solid-state structure of the compound.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Luminescence Spectroscopy

Electronic spectroscopy probes the transitions between electronic energy levels within a compound. For this compound, this involves two main types of transitions: the internal f-f transitions of the Dy(III) ion and the charge transfer from the oxalate ligand to the metal center.

The dysprosium(III) ion possesses a 4f⁹ electronic configuration, which gives rise to a rich manifold of electronic energy levels. Transitions between these 4f orbitals, known as f-f transitions, are responsible for the characteristic sharp and relatively weak absorption and emission lines observed in the visible and near-infrared regions of the spectrum. These transitions are formally forbidden by the Laporte selection rule, but they gain intensity through mechanisms that involve mixing with orbitals of opposite parity, facilitated by the ligand field. kns.org

The 4f electrons are well-shielded by the outer 5s and 5p electrons, meaning the positions of the f-f transition bands are only slightly influenced by the chemical environment provided by the oxalate ligands. The luminescence spectrum of Dy(III) is particularly characteristic, dominated by two main emission bands: a blue emission around 480-484 nm and an intense, hypersensitive yellow emission around 575 nm. researchgate.netmdpi.com These correspond to transitions from the primary emitting state, ⁴F₉/₂, to the ⁶H₁₅/₂ (ground state) and ⁶H₁₃/₂ terminal states, respectively. The intensity ratio of the yellow to blue (Y/B) emissions is highly sensitive to the local symmetry of the Dy(III) ion; a lower symmetry environment typically enhances the intensity of the hypersensitive ⁶H₁₃/₂ transition. researchgate.net

Table 2: Major Luminescence Transitions for the Dy(III) Ion in this compound

| Transition | Approximate Wavelength (nm) | Color | Description |

|---|---|---|---|

| ⁴F₉/₂ → ⁶H₁₅/₂ | 480 - 484 | Blue | Emission to the ground state. tandfonline.com |

| ⁴F₉/₂ → ⁶H₁₃/₂ | 573 - 575 | Yellow | Intense, hypersensitive electric dipole transition. researchgate.netmdpi.com |

| ⁴F₉/₂ → ⁶H₁₁/₂ | 662 - 663 | Red | Weaker emission band. researchgate.nettandfonline.com |

Absorption spectra show a series of sharp bands corresponding to transitions from the ⁶H₁₅/₂ ground state to various excited states, allowing for the mapping of the electronic energy level structure. researchgate.net

In addition to the sharp f-f transitions, the UV-Vis spectrum of this compound exhibits a broad and very intense absorption band in the ultraviolet region, typically below 300 nm. researchgate.net This feature is attributed to a Ligand-to-Metal Charge Transfer (LMCT) transition. libretexts.orgwikipedia.org

An LMCT transition involves the promotion of an electron from a molecular orbital that is primarily ligand-based (in this case, derived from the oxalate ion) to a vacant or partially filled orbital that is primarily metal-based (a 4f or 5d orbital of the Dy(III) ion). libretexts.orglibretexts.org This process results in the transient reduction of the metal center (Dy³⁺ → Dy²⁺) and oxidation of the ligand. Because these transitions are fully allowed by spectroscopic selection rules, they have molar absorptivities (ε) that are orders of magnitude higher than those of the forbidden f-f transitions. wikipedia.org For many metal oxalato complexes, excitation into this LMCT band is known to induce photoredox reactions. nih.gov The energy and intensity of the LMCT band are dependent on the ease with which the metal can be reduced and the ligand can be oxidized.

Emission Properties of Dysprosium(III) Oxalate

This compound, a compound containing the trivalent dysprosium ion (Dy³⁺), exhibits characteristic photoluminescence, making it a material of interest for applications such as white light-emitting diodes (WLEDs). researchgate.net The emission properties are not derived from the molecule as a whole, but rather from the intra-configurational 4f-4f electronic transitions of the Dy³⁺ ion, which are shielded from significant environmental influence by the outer closed 5s and 5p electron shells.

Upon excitation with ultraviolet (UV) light, typically around 364 nm, dysprosium(III) oxalate displays distinct emission bands in the visible spectrum. researchgate.net These emissions correspond to transitions from the excited state, ⁴F₉/₂, to various lower-energy levels within the ⁶Hⱼ manifold. The most prominent of these emissions are a blue band, a yellow band, and a less intense red band. researchgate.net

The combination of these blue and yellow emissions, in particular, can be tuned to produce white light. The specific transitions responsible for these characteristic emissions are well-documented for the Dy³⁺ ion:

Blue Emission: This band, typically observed around 480 nm, is attributed to the ⁴F₉/₂ → ⁶H₁₅/₂ transition. researchgate.netnih.gov This is a magnetic dipole transition and its intensity is relatively independent of the local symmetry around the Dy³⁺ ion. researchgate.net

Yellow Emission: A strong emission in the yellow region, centered around 573-575 nm, corresponds to the ⁴F₉/₂ → ⁶H₁₃/₂ transition. researchgate.netresearchgate.net This is a forced electric dipole transition, also known as a "hypersensitive" transition. Its intensity is highly sensitive to the coordination environment and the symmetry of the crystal field surrounding the dysprosium ion. researchgate.netresearchgate.net

Red Emission: A weaker emission can also be detected in the red part of the spectrum, around 663 nm, which is assigned to the ⁴F₉/₂ → ⁶H₁₁/₂ transition. researchgate.netresearchgate.net

The relative intensities of the blue and yellow bands can provide insights into the placement of the Dy³⁺ ions within the oxalate crystal lattice. A higher yellow-to-blue emission intensity ratio often suggests that the Dy³⁺ ion occupies a site with low symmetry and no inversion center.

| Emission Color | Wavelength (nm) | Electronic Transition | Transition Type |

|---|---|---|---|

| Blue | ~480 | ⁴F₉/₂ → ⁶H₁₅/₂ | Magnetic Dipole |

| Yellow | ~573 | ⁴F₉/₂ → ⁶H₁₃/₂ | Forced Electric Dipole (Hypersensitive) |

| Red | ~663 | ⁴F₉/₂ → ⁶H₁₁/₂ | Electric Dipole |

Advanced Spectroscopic Techniques for Detailed Characterization

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within a material. For this compound, XPS analysis would confirm the presence of dysprosium (Dy), oxygen (O), and carbon (C) on the sample surface and provide crucial information about their oxidation states.

The analysis involves irradiating the sample with a beam of X-rays, which causes the ejection of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be determined. The binding energy is characteristic of the element and its specific chemical environment.

For this compound (Dy₂(C₂O₄)₃):

Dysprosium (Dy): The primary XPS region for dysprosium is the Dy 4d orbital. thermofisher.com The binding energies of the Dy 4d₅/₂ and Dy 4d₃/₂ peaks would be analyzed to confirm the oxidation state. For dysprosium compounds where it is in the typical +3 oxidation state, such as Dy₂O₃, these peaks are found at approximately 153-154 eV and 157-158 eV, respectively. researchgate.net The presence of dysprosium in the Dy³⁺ state in this compound would be confirmed by peaks in this range.

Carbon (C): The C 1s spectrum is particularly informative. The oxalate anion (C₂O₄²⁻) contains carbon atoms double-bonded to one oxygen and single-bonded to another (O-C=O). This chemical environment gives rise to a characteristic C 1s peak at a high binding energy, typically around 288.4 - 289.0 eV, which is distinct from adventitious carbon (C-C, C-H) found at ~284.8 eV. researchgate.netthermofisher.com

Oxygen (O): The O 1s spectrum would show components related to the oxalate structure. The two different oxygen environments (C=O and C-O) result in peaks that can often be resolved. Typically, the C=O component appears at a lower binding energy (~531.4 eV) and the C-O component at a higher binding energy (~532.7 eV). researchgate.net

By integrating the areas of these characteristic peaks and applying relative sensitivity factors, XPS can be used to verify the stoichiometry of the compound.

| Element | Core Level | Expected Binding Energy (eV) | Inferred Information |

|---|---|---|---|

| Dysprosium | Dy 4d | ~153-158 | Presence of Dysprosium, Confirmation of Dy³⁺ Oxidation State |

| Carbon | C 1s | ~288.5 | Presence of Carbon in an Oxalate (O-C=O) group |

| Oxygen | O 1s | ~531-533 | Presence of Oxygen in Carbonyl (C=O) and Ether-like (C-O) bonds |

Atomic Emission Spectroscopy (AES) for Elemental Analysis

Atomic Emission Spectroscopy (AES) is a powerful analytical technique for determining the elemental composition of a sample, often with high sensitivity. mdpi.com A widely used variant for the analysis of rare earth element compounds is Inductively Coupled Plasma - Atomic Emission Spectroscopy (ICP-AES), also known as Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES). thermofisher.comwikipedia.org

The methodology for analyzing a solid sample like this compound involves first dissolving the material in an acidic solution to create a liquid sample. This solution is then introduced as a fine aerosol into the core of a high-temperature argon plasma (6,000 to 10,000 K). wikipedia.org The intense heat of the plasma desolvates, vaporizes, and atomizes the sample, and then excites the atoms and ions to higher electronic energy levels.

As these excited atoms and ions relax to their ground state, they emit photons of light at characteristic wavelengths. The emitted light is collected and passed through a spectrometer, which separates the light into its constituent wavelengths. A detector measures the intensity of the light at each specific wavelength. Since each element has a unique set of emission wavelengths, the presence of an element can be confirmed by identifying its characteristic spectral lines. spectroscopyonline.com

The intensity of the emitted light at a given wavelength is directly proportional to the concentration of that element in the sample. wikipedia.org By calibrating the instrument with standard solutions of known concentrations, a precise quantitative analysis of the elemental composition of this compound can be performed, verifying the mass ratio of dysprosium to the oxalate component.

| Element | Technique | Commonly Used Emission Lines (nm) |

|---|---|---|

| Dysprosium (Dy) | ICP-OES | 353.170 |

| Dysprosium (Dy) | ICP-OES | 394.468 |

| Dysprosium (Dy) | ICP-OES | 400.045 |

Thermal Decomposition Mechanisms and Kinetic Studies of Didysprosium Trioxalate

Thermogravimetric Analysis (TGA) for Decomposition Pathway Determination

Thermogravimetric analysis is a fundamental technique used to continuously measure the mass of a sample as it is subjected to a controlled temperature program. This method provides quantitative information about the different stages of decomposition of didysprosium trioxalate.

Quantification of Mass Loss Stages and Corresponding Temperatures

The thermal decomposition of hydrated this compound, typically in the form of decahydrate (B1171855) (Dy₂(C₂O₄)₃·10H₂O), proceeds through distinct mass loss stages. The process generally involves initial dehydration followed by the decomposition of the anhydrous oxalate (B1200264) to the final oxide product.

The decomposition pathway can be summarized as follows:

Dehydration: The initial mass loss corresponds to the removal of water molecules of hydration. This process can occur in one or more steps, depending on the heating rate and atmospheric conditions. For rare earth oxalates, the water molecules are typically lost at temperatures below 300°C.

Decomposition of Anhydrous Oxalate: Following dehydration, the anhydrous this compound decomposes into an intermediate carbonate or oxycarbonate species.

Final Oxide Formation: The intermediate compound further decomposes at higher temperatures to yield the final product, dysprosium(III) oxide (Dy₂O₃).

A study on a dysprosium precursor indicated the formation of an intermediate, Dy₂O₂CO₃, before the final conversion to Dy₂O₃. The thermal decomposition of hydrated dysprosium oxalate is reported to result in the formation of dysprosium oxide.

Table 1: TGA Data for this compound Decomposition

| Decomposition Stage | Temperature Range (°C) | Theoretical Mass Loss (%) | Observed Mass Loss (%) | Evolved Species |

|---|---|---|---|---|

| Dehydration | < 300 | Varies with hydration state | Not specified in abstracts | H₂O |

| Oxalate Decomposition | 300 - 500 | Not specified | Not specified | CO, CO₂ |

Evolved Gas Analysis (EGA) Coupled with Mass Spectrometry (MS) or Fourier Transform Infrared (FTIR) Spectroscopy

To identify the gaseous products evolved during each decomposition stage, TGA is often coupled with Mass Spectrometry (MS) or Fourier Transform Infrared (FTIR) Spectroscopy. This provides real-time analysis of the off-gases.

For the thermal decomposition of hydrated dysprosium oxalate, the evolved volatile products have been identified as water vapor, acetic acid, ketene, acetone, and methane. The primary gaseous products from the oxalate decomposition itself are expected to be carbon monoxide (CO) and carbon dioxide (CO₂). The decomposition of the intermediate oxycarbonate would release further CO₂.

Differential Scanning Calorimetry (DSC) for Enthalpy Changes and Transition Temperatures

Differential Scanning Calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to identify the thermal events such as phase transitions and chemical reactions and to determine the enthalpy changes associated with them.

Endothermic and Exothermic Events During Decomposition

The thermal decomposition of this compound involves both endothermic and exothermic events:

Endothermic Peaks: The dehydration process, where water molecules are removed from the crystal lattice, is an endothermic event, requiring an input of energy. The initial decomposition of the oxalate to an intermediate may also be endothermic. A study on a dysprosium precursor reported an endothermic peak at 618°C, which is likely associated with the final decomposition to the oxide.

Exothermic Peaks: The decomposition of the anhydrous oxalate can exhibit exothermic behavior, particularly if it involves oxidation of the evolved carbon monoxide in an oxidizing atmosphere. An exothermic peak was recorded at 598°C in the thermal decomposition of a dysprosium precursor, which may be attributed to structural rearrangements or the crystallization of the oxide product.

Determination of Decomposition Onset Temperatures

DSC curves are crucial for determining the onset temperatures of decomposition. The onset temperature is the temperature at which the decomposition begins, identified by the initial deviation of the DSC curve from the baseline. For hydrated rare earth oxalates, the onset of dehydration is typically observed at temperatures below 100°C. The onset of the decomposition of the anhydrous oxalate generally occurs in the range of 300-400°C.

Table 2: DSC Data for this compound Decomposition

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy Change (ΔH) |

|---|---|---|---|

| Dehydration | < 100 | Varies | Endothermic |

| Oxalate Decomposition | ~300-400 | Varies | Endothermic/Exothermic |

| Intermediate Decomposition | > 500 | 618 (Endothermic) | Endothermic |

Note: The data is based on general observations for rare earth oxalates and specific values reported for a dysprosium precursor.

Kinetic Modeling of Solid-State Thermal Decomposition

The study of the kinetics of solid-state reactions, such as the thermal decomposition of this compound, provides valuable insights into the reaction mechanism and allows for the determination of kinetic parameters like activation energy (Ea), the pre-exponential factor (A), and the reaction model.

Various mathematical models can be applied to TGA data to describe the kinetics of solid-state reactions. These models are broadly categorized as model-fitting and isoconversional (model-free) methods.

Model-fitting methods , such as the Coats-Redfern method, involve fitting different solid-state reaction models to the experimental data to find the one that best describes the reaction mechanism.

Isoconversional methods , such as the Flynn-Wall-Ozawa (FWO) and Kissinger-Akahira-Sunose (KAS) methods, are considered more reliable as they determine the activation energy as a function of the extent of conversion without assuming a specific reaction model.

While specific kinetic studies on the thermal decomposition of this compound are not widely available, research on other rare earth oxalates, such as cerium oxalate, has employed these methods. For the dehydration and decomposition steps of cerium oxalate, isoconversional methods have been used to determine the activation energies. A similar approach would be applicable to this compound to elucidate its decomposition kinetics. The activation energy would be expected to vary with the stage of decomposition, reflecting the different chemical processes occurring.

Isoconversional Methods (e.g., Flynn-Wall-Ozawa, Kissinger-Akahira-Sunose)

Isoconversional methods, also known as model-free methods, are powerful tools for determining the activation energy (Ea) of a solid-state reaction without assuming a specific reaction model. These methods are based on the principle that the reaction rate at a constant extent of conversion is only a function of temperature. By performing TGA experiments at multiple heating rates, the activation energy can be calculated for different degrees of conversion (α).

The Flynn-Wall-Ozawa (FWO) method involves plotting the logarithm of the heating rate (β) against the reciprocal of the absolute temperature (1/T) for a specific conversion level. The activation energy is then determined from the slope of the resulting isoconversional lines.

The Kissinger-Akahira-Sunose (KAS) method is another widely used integral isoconversional method. It involves plotting ln(β/T²) against 1/T for a given conversion, with the activation energy also being calculated from the slope of the linear fit.

Model-Fitting Approaches for Reaction Mechanisms and Rates

In contrast to isoconversional methods, model-fitting approaches involve fitting various mathematical models of solid-state reactions to the experimental thermogravimetric data. This approach aims to determine the kinetic triplet: the activation energy (Ea), the pre-exponential factor (A), and the reaction model f(α). The reaction model provides insights into the physical and chemical steps that control the decomposition process, such as nucleation, growth, diffusion, or phase boundary movement.

Commonly used solid-state reaction models include power-law models, nucleation models (e.g., Avrami-Erofeev), geometrical contraction models, and diffusion models. By comparing the goodness of fit for different models, the most probable reaction mechanism can be identified. This method provides a more complete kinetic description than isoconversional methods alone, but its reliability depends on the correct choice of the reaction model. Detailed kinetic studies employing model-fitting approaches to elucidate the specific reaction mechanisms and rates for the thermal decomposition of this compound are not extensively documented in available research.

Activation Energy Determination and Pre-exponential Factors

The activation energy (Ea) represents the minimum energy required for the decomposition reaction to occur, while the pre-exponential factor (A), or frequency factor, relates to the frequency of collisions between molecules in the correct orientation for a reaction to take place. Both are crucial parameters in the Arrhenius equation, which describes the temperature dependence of the reaction rate.

As discussed, isoconversional methods can be used to determine the activation energy as a function of the extent of conversion. Model-fitting methods, on the other hand, typically yield a single value for the activation energy and the pre-exponential factor for a particular decomposition step, assuming a specific reaction model.

Without specific experimental data from thermogravimetric analysis of this compound at multiple heating rates, it is not possible to provide numerical values for the activation energy and pre-exponential factor for its thermal decomposition. The table below illustrates the kind of data that would be generated from such studies.

Hypothetical Kinetic Parameters for this compound Decomposition

| Kinetic Method | Parameter | Hypothetical Value Range |

|---|---|---|

| Flynn-Wall-Ozawa | Activation Energy (Ea) | Data not available |

| Kissinger-Akahira-Sunose | Activation Energy (Ea) | Data not available |

| Model-Fitting | Activation Energy (Ea) | Data not available |

| Model-Fitting | Pre-exponential Factor (A) | Data not available |

Influence of Environmental Parameters on Thermal Decomposition

The kinetics and products of the thermal decomposition of this compound are significantly influenced by the experimental conditions, particularly the heating rate and the surrounding atmosphere.

Effect of Heating Rate and Atmosphere (e.g., Inert vs. Oxidizing)

The heating rate has a notable effect on the thermogravimetric curves. Generally, as the heating rate increases, the decomposition temperatures shift to higher values. This is because at higher heating rates, there is less time for the sample to reach thermal equilibrium at each temperature, thus requiring a higher temperature to achieve the same extent of decomposition.

The atmosphere in which the decomposition is carried out plays a critical role in the reaction pathway and the nature of the intermediates and final products.

Inert Atmosphere (e.g., Nitrogen, Argon): In an inert atmosphere, the decomposition of this compound proceeds through the formation of an intermediate oxycarbonate, which then decomposes to dysprosium(III) oxide. The absence of oxygen prevents the oxidation of gaseous decomposition products, such as carbon monoxide.

Oxidizing Atmosphere (e.g., Air, Oxygen): In an oxidizing atmosphere, the decomposition mechanism can be more complex. The carbon monoxide produced during the oxalate decomposition can be immediately oxidized to carbon dioxide, which is an exothermic process that can affect the heat flow of the reaction. The final product in an oxidizing atmosphere is also dysprosium(III) oxide.

Impact of Pressure on Decomposition Kinetics and Products

The ambient pressure can influence the decomposition kinetics and the stability of intermediates. Changes in pressure can affect the rate of removal of gaseous products from the vicinity of the solid reactant. A lower pressure (vacuum) can facilitate the removal of gaseous products, potentially shifting the decomposition to lower temperatures. Conversely, a higher pressure may hinder the escape of gases, which could slow down the decomposition rate or favor the formation of different intermediate phases. Specific research on the impact of pressure on the decomposition of this compound is limited.

Analysis of Solid-State Decomposition Products (e.g., Conversion to Dysprosium Oxide)

The primary solid-state product of the thermal decomposition of this compound is dysprosium(III) oxide (Dy₂O₃). The decomposition process typically occurs in stages. The hydrated form of this compound first loses its water of crystallization. Following dehydration, the anhydrous oxalate decomposes. In many rare earth oxalates, this decomposition proceeds via the formation of an intermediate oxycarbonate (Dy₂O(CO₃)₂ or Dy₂O₂CO₃). This intermediate is generally unstable at higher temperatures and further decomposes to the final oxide product.

Dy₂(C₂O₄)₃(s) → Dy₂O₃(s) + 3CO(g) + 3CO₂(g)

The properties of the resulting dysprosium(III) oxide, such as particle size, morphology, and surface area, are influenced by the decomposition conditions, including the heating rate and atmosphere. researchgate.net

Coordination Chemistry Aspects of Oxalate with Dysprosium Iii Centers

Ligand Properties of Oxalate (B1200264) and its Chelation Modes (Bidentate Nature)

The oxalate anion (C₂O₄²⁻) is a versatile ligand derived from oxalic acid. It possesses four oxygen atoms, each with lone pairs of electrons available for coordination. However, due to its planar geometry and the orientation of the oxygen atoms, it cannot act as a tetradentate ligand to a single metal center. stackexchange.com Instead, it most commonly functions as a bidentate chelating ligand, forming a stable five-membered ring with the metal ion (M-O-C-C-O). stackexchange.comwikipedia.org This chelating ability is a key feature of its coordination chemistry.

In the context of dysprosium(III) complexes, the oxalate ligand exclusively coordinates in a bidentate fashion to any single Dy³⁺ ion. pleiades.online However, its functionality extends beyond simple chelation. The oxalate ligand can also act as a bridging ligand, using its different oxygen atoms to bind to multiple metal centers simultaneously. This bridging capability allows for the formation of extended one-, two-, or three-dimensional polymeric structures, which are characteristic of lanthanide oxalates like didysprosium trioxalate. acs.orgmdpi.com Studies have identified various coordination modes for the oxalate ion in different crystal structures, where it can bridge two, three, or even four metal centers, contributing to the structural diversity of these compounds. acs.orgpleiades.online

Coordination Environment and Geometry Around Dysprosium(III) Centers

The large ionic radius and high charge of the Dy³⁺ ion allow for high coordination numbers, typically 8 or 9, although numbers as high as 12 are known for lanthanides. researchgate.netnih.gov In hydrated dysprosium oxalate structures, the coordination sphere of the dysprosium ion is typically saturated by oxygen atoms from both oxalate ligands and water molecules. acs.orgresearchgate.net

Structural analyses of various dysprosium oxalate compounds reveal a recurring coordination motif. For instance, in the two-dimensional oxalate-bridged compound formulated as [Dy(C₂O₄)₁.₅(H₂O)₃]n·2nH₂O, each Dy(III) ion is nine-coordinated. researchgate.netrsc.orgnih.gov The coordination environment is composed of six oxygen atoms from three distinct bidentate oxalate ligands and three oxygen atoms from coordinated water molecules. acs.orgresearchgate.net This arrangement results in a coordination polyhedron best described as a slightly distorted tricapped trigonal prism. researchgate.netrsc.orgnih.gov

The coordination number (CN) of the dysprosium(III) center in its oxalate complexes is primarily determined by single-crystal X-ray diffraction analysis. This technique provides precise information on the positions of the atoms and the bonding distances, allowing for an unambiguous count of the atoms directly bonded to the central metal ion.

For dysprosium oxalate, the most commonly observed coordination number is 9. acs.orgresearchgate.netrsc.org This is characteristic for the decahydrate (B1171855) form, Ln₂(C₂O₄)₃·10H₂O, which is common for the lighter lanthanides up to holmium. acs.org However, dysprosium is situated at a transitional point in the lanthanide series. acs.org Due to the lanthanide contraction, heavier lanthanides tend to accommodate fewer water molecules in their coordination sphere, leading to a reduction in the coordination number. nih.govacs.org For the heaviest lanthanides (Er to Lu), the coordination number is typically 8. nih.govacs.org Thermogravimetric analysis of dysprosium oxalate has shown it can also exist as an octahydrate, suggesting variability in its structure and the potential for different coordination environments. acs.org

| Compound Formula | Coordination Number (CN) | Coordination Geometry | Source(s) |

|---|---|---|---|

| [Dy₂(C₂O₄)₃(H₂O)₆]·4H₂O | 9 | Distorted tricapped trigonal prism | acs.org |

| [Dy(C₂O₄)₁.₅(H₂O)₃]n·2nH₂O | 9 | Slightly distorted tricapped trigonal prism | researchgate.netrsc.orgnih.gov |

| Generic Heavier Ln Oxalate | 8 | 4,4′-bicapped trigonal prism | nih.govacs.org |

Chelate Effect and Thermodynamic Stability of this compound Complexes

The high stability of this compound is significantly influenced by the chelate effect. The chelate effect describes the enhanced thermodynamic stability of a complex containing a chelating ligand (like oxalate) compared to a complex with analogous monodentate ligands. libretexts.orglibretexts.org This effect is primarily entropy-driven. libretexts.org When a bidentate oxalate ligand replaces two monodentate ligands (such as water molecules) in the coordination sphere of Dy³⁺, the total number of free molecules in the system increases, leading to a favorable positive change in entropy (ΔS). libretexts.orglibretexts.org

This thermodynamic stabilization results in a very large formation constant (Kf) for the dysprosium-oxalate complex. A direct consequence of this high stability is the extremely low solubility of this compound in water. nih.govsamaterials.comamericanelements.com The precipitation of lanthanide oxalates is a classic and efficient method for their separation from other elements and for their gravimetric determination, underscoring the thermodynamic favorability of their formation. nih.gov For instance, the solubility product for neodymium(III) oxalate, a close neighbor of dysprosium, is on the order of 10⁻²⁷, indicating a highly stable and insoluble compound. nih.gov

Ligand Exchange and Reaction Mechanisms in Solution and Solid State

Ligand exchange reactions involve the substitution of one ligand for another in a metal's coordination sphere. libretexts.orglibretexts.org For lanthanide ions like Dy³⁺ in aqueous solution, the exchange of coordinated water molecules is extremely fast, a characteristic of their labile nature. The mechanisms for ligand substitution in octahedral complexes are generally categorized on a continuum from dissociative (D) to associative (A). libretexts.org Given the high coordination numbers and steric crowding around the Dy³⁺ ion in its oxalate complexes, a dissociative mechanism, where a ligand first departs to create a lower-coordinate intermediate, is often considered more probable than an associative one. libretexts.org

In the solid state, ligand exchange can be observed through processes like dehydration and rehydration. Research on a related framework, {KDy(C₂O₄)₂(H₂O)₄}n, has shown that the removal and re-adsorption of water molecules (a form of ligand exchange) leads to reversible changes in the material's magnetic properties. acs.org This transition upon dehydration and rehydration from a ferromagnetic to an antiferromagnetic phase highlights how changes in the coordination sphere directly impact the physical properties of the solid-state material. acs.org

Theoretical Insights into Metal-Ligand Bonding in Dysprosium Oxalates

Theoretical and computational studies provide deeper insights into the nature of the chemical bond between dysprosium(III) and the oxalate ligand. The interaction between lanthanide ions and ligands is predominantly ionic, governed by electrostatic forces between the positive Dy³⁺ cation and the negative oxygen atoms of the oxalate. researchgate.net The 4f orbitals of dysprosium are well-shielded by the outer 5s and 5p electrons, which limits their participation in covalent bonding.

Computational investigations on analogous f-element complexes, such as americium oxalate, support this ionic bonding model. researchgate.net Quantum theory of atoms in molecules (QTAIM) and other computational approaches have shown that the contribution of the f-orbitals to covalent bonding is minimal. researchgate.net The bonding is characterized by a significant charge transfer from the ligand to the metal, consistent with a highly ionic interaction. researchgate.net While the interaction is mainly electrostatic, the chelation and bridging capabilities of the oxalate ligand play a crucial role in organizing the dysprosium centers into stable, extended structures with unique magnetic and luminescent properties. mdpi.comacs.org

Advanced Computational and Theoretical Investigations of Didysprosium Trioxalate

Ab Initio Molecular Dynamics (AIMD) Simulations

While DFT calculations typically model systems at absolute zero (0 K), Ab Initio Molecular Dynamics (AIMD) simulations introduce temperature and time. In AIMD, the forces acting on the atoms are calculated using quantum mechanics (usually DFT) at each step of a time-evolving simulation. This allows for the modeling of dynamic processes, such as thermal decomposition, providing a molecular-level movie of how chemical reactions occur. osti.gov

Experimental studies, such as thermogravimetric analysis (TGA), show that dysprosium oxalate (B1200264) decahydrate (B1171855) decomposes in several stages. researchgate.netnih.govyoutube.com First, water molecules are lost, followed by the decomposition of the anhydrous oxalate into dysprosium oxide (Dy₂O₃). AIMD simulations can model this process at the atomic scale. By simulating the system at elevated temperatures, researchers can observe the sequence of bond-breaking and bond-forming events.

A typical AIMD simulation of the decomposition would show:

Dehydration: The initial loss of coordinated and lattice water molecules.

Oxalate Decomposition: The C–C bond within an oxalate ligand breaks, leading to the formation of carbon dioxide (CO₂) and carbon monoxide (CO) or an intermediate carbonate species.

Lattice Reorganization: As the oxalate ligands break apart, the dysprosium and oxygen atoms rearrange to form the final, stable cubic crystal structure of Dy₂O₃.

Experimental analysis has identified key intermediates in the thermal decomposition of didysprosium trioxalate, such as an amorphous dysprosium carbonate (Dy₂(CO₃)₃) and an oxycarbonate species (Dy₂O₂CO₃). researchgate.netnih.govyoutube.com AIMD simulations are uniquely capable of identifying not only these relatively stable intermediates but also the short-lived, high-energy transition states that connect them.

By tracking the atomic trajectories and potential energy of the system over time, AIMD can map out the entire reaction energy profile. This allows for the characterization of the energy barriers (activation energies) for each step of the decomposition process. For example, the simulation could reveal the precise atomic rearrangement required to transform a coordinated oxalate into a carbonate ligand, followed by the subsequent release of carbon monoxide to form an oxycarbonate, and finally the release of carbon dioxide to yield the oxide. This level of detail is essential for controlling the synthesis of dysprosium oxide with desired properties, such as specific particle sizes or morphologies, by optimizing the thermal treatment of the oxalate precursor.

Research Applications and Future Directions in Materials Science

Didysprosium Trioxalate as a Precursor for Dysprosium Oxide (Dy₂O₃) Materials

The principal application of this compound in materials science is its role as a precursor for producing dysprosium(III) oxide (Dy₂O₃), a rare-earth oxide with valuable properties for various technological applications. The use of the oxalate (B1200264) salt allows for precise control over the synthesis of the resulting oxide, particularly in the realm of nanomaterials.

The thermal decomposition of this compound is a well-established method for synthesizing dysprosium oxide. The anhydrous form of this compound is known to decompose into dysprosium(III) oxide at a temperature of 610°C. wikipedia.org This process offers a reliable route to produce Dy₂O₃ with high purity.

Research into the synthesis of Dy₂O₃ nanoparticles has demonstrated that homogeneous precipitation techniques can yield spherical, uniform, and amorphous precursor particles. researchgate.net Upon heating in the air, these precursor particles decompose to form the crystalline oxide, crucially retaining the morphology of the precursor. researchgate.net This method allows for the production of Dy₂O₃ nanoparticles with controlled size and shape, which is critical for their application in advanced materials. The decomposition process can be monitored using techniques like thermogravimetric analysis (TGA), which confirms the temperature ranges for dehydration and oxalate decomposition. cvut.cz

Table 1: Thermal Decomposition Data for this compound

| Property | Value |

|---|---|

| Decomposition Product | Dysprosium(III) Oxide (Dy₂O₃) |

| Decomposition Temperature (Anhydrous) | 610°C wikipedia.org |

| Precursor Form | Amorphous, spherical particles researchgate.net |

The morphology of the this compound precursor has a direct and significant impact on the properties of the final dysprosium oxide material. By controlling the synthesis conditions of the oxalate, such as reactant concentrations and temperature, it is possible to tailor the size and shape of the precursor crystals. nih.gov

Studies have shown that well-developed microcrystals of lanthanide oxalates can be synthesized through methods like homogeneous precipitation from the thermal decomposition of oxamic acid. cvut.cznih.gov When these controlled-morphology precursors are subjected to thermal decomposition, the resulting oxide particles inherit the shape and size distribution of the initial oxalate. researchgate.net For instance, spherical oxalate precursor particles will yield spherical oxide nanoparticles. researchgate.net This morphological control is paramount as the properties of nanomaterials—including their magnetic, catalytic, and optical characteristics—are strongly dependent on their size and shape. The ability to produce uniform Dy₂O₃ nanoparticles is therefore essential for fabricating high-quality functional materials.

Integration into Advanced Functional Materials Research

Dysprosium-containing materials, often synthesized from this compound precursors, are integral to the development of advanced functional materials due to the unique magnetic and luminescent properties of the dysprosium ion.

Dysprosium is a critical element in the production of high-performance permanent magnets, such as neodymium-iron-boron (Nd-Fe-B) magnets, where it is added to improve coercivity and thermal stability. nih.gov Dysprosium oxide, derived from the calcination of this compound, is a key raw material in the manufacturing of these magnetic alloys.

Furthermore, dysprosium-based metal-organic frameworks (MOFs) synthesized using oxalate ligands have garnered research interest in the field of single-molecule magnets (SMMs). wikipedia.org These materials exhibit slow magnetic relaxation, a property that is being explored for potential applications in high-density information storage and quantum computing. ias.ac.in

In the realm of spintronics and magneto-optics, dysprosium iron garnet (Dy₃Fe₅O₁₂, DyIG) thin films are of particular importance. researchgate.netsemanticscholar.org These films can exhibit perpendicular magnetic anisotropy, a desirable characteristic for data storage and spin-torque devices. researchgate.netmit.edumit.edu The synthesis of high-quality DyIG films often involves techniques that utilize dysprosium oxide as a starting material, highlighting the indirect but crucial role of its oxalate precursor.

This compound itself exhibits interesting luminescent properties. Nanocrystals of dysprosium oxalate have been shown to emit light in the blue (480 nm), yellow (572 nm), and red (655 nm) regions of the spectrum under ultraviolet excitation. wikipedia.org This multi-band emission makes them suitable candidates for use in white light-emitting diodes (WLEDs), offering potential advantages like high efficiency and low manufacturing cost. wikipedia.org

The broader family of lanthanide oxalates is recognized for its potential in luminescent materials. nih.gov Dysprosium oxide, derived from the trioxalate, is also used as a component in phosphors, lasers, and specialized glass formulations. utwente.nl The luminescent properties of the Dy³⁺ ion are harnessed in these applications, making the controlled synthesis of high-purity Dy₂O₃ from its oxalate precursor a key enabling step.

Methodological Advancements in Characterization Techniques for Lanthanide Compounds

The study and application of this compound and other lanthanide compounds have been greatly facilitated by advancements in materials characterization techniques. The synthesis of well-defined lanthanide oxalate microcrystals has enabled detailed structural analysis. cvut.czcvut.cz

Key analytical methods employed include:

X-ray Diffraction (XRD): Both single-crystal and powder XRD are fundamental for determining the crystal structure and phase purity of synthesized lanthanide oxalates. These techniques have been used to identify the layered honeycomb structures common to these compounds. nih.govnih.gov

Thermogravimetric Analysis (TGA): TGA is crucial for studying the thermal decomposition behavior of this compound. It provides precise data on dehydration steps and the final conversion temperature to dysprosium oxide, which is essential for process control in materials synthesis. cvut.cznih.gov

Electron Microscopy (SEM/TEM): Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the morphology—size and shape—of both the precursor oxalate crystals and the resulting oxide nanoparticles. This provides direct evidence of the influence of precursor morphology on the final product. nih.gov

These characterization techniques provide the necessary feedback to refine synthesis methodologies, allowing for greater control over the properties of the final materials and advancing the development of new functional applications for lanthanide compounds.

Future Research Avenues and Interdisciplinary Collaborations in Rare Earth Chemistry

The field of rare earth chemistry, particularly concerning elements like dysprosium, is poised for significant advancements driven by the unique properties of their compounds. Future research is increasingly focused on harnessing these properties for novel applications in materials science, necessitating strong interdisciplinary collaborations. This compound, as a key precursor and functional material, is central to many of these prospective research directions.

Future research avenues are moving beyond traditional applications to explore more sophisticated and specialized uses of dysprosium compounds. One of the most promising areas is the continued development of advanced functional materials. Building on the established use of dysprosium-based compounds in lighting and magnets, researchers are exploring new frontiers.

Advanced Luminescent Materials: Dysprosium oxalate nanocrystals have demonstrated the ability to emit blue, yellow, and red light under UV irradiation, making them suitable for white light-emitting diodes (WLEDs). wikipedia.org Future work will likely focus on enhancing quantum efficiency, tuning emission spectra through co-doping with other lanthanides, and developing more cost-effective and scalable synthesis methods, such as microwave-assisted co-precipitation. wikipedia.org

Single-Molecule Magnets (SMMs): this compound serves as a critical building block for creating metal-organic frameworks (MOFs). wikipedia.org These dysprosium-based MOFs are of significant research interest for their potential as single-molecule magnets (SMMs), which could revolutionize high-density data storage and quantum computing. wikipedia.org Future investigations will aim to synthesize MOFs with higher blocking temperatures and greater magnetic anisotropy by modifying the organic linkers and controlling the coordination environment around the dysprosium(III) ion. wikipedia.orgresearchgate.net

Novel Catalysts: The unique electronic structure of dysprosium makes its compounds, including oxides derived from the thermal decomposition of this compound, promising candidates for catalysis. aemree.comwikipedia.org Research is directed towards developing dysprosium-based catalysts for a range of industrial processes, including polymer production and fine chemical synthesis, with a focus on improving reaction efficiency and promoting green manufacturing practices. aemree.com The high surface area of dysprosium compound nanofibers also presents an opportunity for their use in reinforcing materials and as robust catalysts. wikipedia.org

The complexity and multifaceted nature of rare earth research demand a convergence of expertise from various scientific disciplines. The development of materials with unprecedented optical and magnetic properties is a key goal. kit.edu Collaborative research initiatives are becoming essential for translating fundamental chemical discoveries into technological innovations. kit.eduuky.edu

Chemistry and Physics Integration: The new Collaborative Research Center "4f for Future" exemplifies this trend, bringing together chemists and physicists to study the synthesis and physical properties of new molecular and nanoscaled rare earth compounds. kit.edu Such collaborations are crucial for understanding the fundamental quantum-mechanical properties of materials like dysprosium-based SMMs and for designing next-generation materials.

Materials Science and Engineering: Translating laboratory-synthesized compounds into practical devices requires collaboration with materials scientists and engineers. For instance, incorporating dysprosium oxalate-derived phosphors into WLEDs or developing robust data storage devices from SMMs involves expertise in materials processing, device fabrication, and performance testing. wikipedia.org

Academia-Industry-National Laboratory Partnerships: Large-scale initiatives involving universities, national laboratories, and industrial partners are vital for addressing the entire supply chain of rare earth elements, from extraction and refining to the production of high-purity metals and advanced materials. uky.edunewswise.com These collaborations facilitate the scaling up of new, safer, and more efficient processing technologies, ensuring a stable supply of critical materials like dysprosium for high-tech applications. uky.edunewswise.comameslab.gov Research in this area also focuses on developing advanced process flowsheets and performing techno-economic analyses to ensure commercial viability. uky.edu

The future of dysprosium chemistry is intrinsically linked to these synergistic efforts, which will continue to push the boundaries of materials science and enable technological breakthroughs.

| Future Research Area | Key Objectives | Involved Disciplines |

| Advanced Phosphors | Enhance quantum efficiency and color repeatability for WLEDs. | Inorganic Chemistry, Materials Science, Optical Physics |

| Single-Molecule Magnets | Synthesize new MOFs with improved magnetic properties for data storage. | Coordination Chemistry, Condensed Matter Physics, Nanotechnology |

| Heterogeneous Catalysis | Develop robust and efficient catalysts for green industrial processes. | Physical Chemistry, Chemical Engineering, Materials Science |

| Nanofiber Composites | Create high-strength, reinforced materials with catalytic properties. | Nanotechnology, Materials Engineering, Surface Chemistry |

常见问题

Q. What established methods are recommended for synthesizing dysprosium trioxalate in a laboratory setting?

To synthesize dysprosium trioxalate, adapt protocols for analogous trioxalate complexes, such as potassium trioxalate ferrate. A typical procedure involves reacting dysprosium(III) salts with oxalic acid under controlled pH and temperature, followed by crystallization. Ensure stoichiometric ratios are optimized to avoid byproducts. Document all steps rigorously, including reagent purity, reaction conditions, and purification techniques (e.g., recrystallization) to ensure reproducibility . Experimental details should align with journal guidelines, emphasizing clarity for replication .